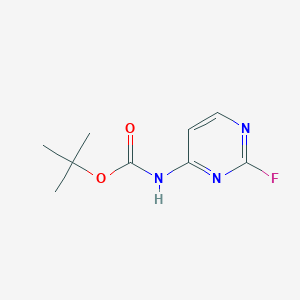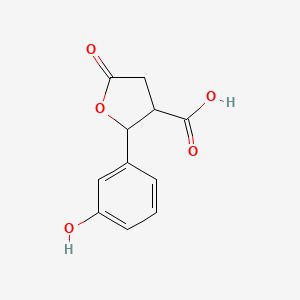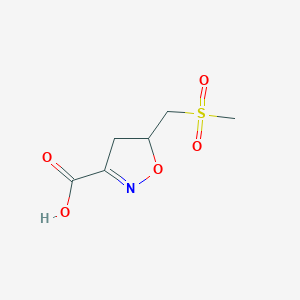
4-(Difluoromethyl)-6-methoxypyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-(difluorometil)-6-metoxipirimidina es un compuesto heterocíclico que contiene tanto grupos flúor como metoxi
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Amino-4-(difluorometil)-6-metoxipirimidina típicamente implica reacciones de difluorometilación. Un método común es la reacción de derivados de pirimidina con agentes difluorometilantes bajo condiciones específicas. Por ejemplo, la difluorometilación de heterociclos se puede lograr a través de procesos radicales, a menudo utilizando reactivos de difluorocarbeno .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar reacciones de difluorometilación a gran escala utilizando reactivos asequibles como el cloruro de difluorometilo o el fluoroformo. Estos métodos están diseñados para ser rentables y ecológicos, a menudo empleando procesos de flujo continuo para mejorar la eficiencia .
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Amino-4-(difluorometil)-6-metoxipirimidina sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas y el uso de solventes como diclorometano o etanol .
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de pirimidina difluorometilados, mientras que las reacciones de sustitución pueden producir una variedad de derivados de pirimidina funcionalizados .
Aplicaciones Científicas De Investigación
5-Amino-4-(difluorometil)-6-metoxipirimidina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 5-Amino-4-(difluorometil)-6-metoxipirimidina implica su interacción con objetivos moleculares y vías específicas. El grupo difluorometilo influye significativamente en la reactividad y la lipofilicidad del compuesto, mejorando su capacidad para interactuar con moléculas biológicas. Esta interacción puede modular varias vías bioquímicas, lo que convierte al compuesto en una herramienta valiosa en la química medicinal .
Comparación Con Compuestos Similares
Compuestos Similares
Compuestos similares incluyen otros heterociclos difluorometilados como pirazoles, imidazoles y triazoles difluorometilados .
Singularidad
5-Amino-4-(difluorometil)-6-metoxipirimidina es única debido a su combinación específica de grupos difluorometilo y metoxi, que confieren propiedades químicas y físicas distintas. Estas propiedades lo hacen particularmente valioso en aplicaciones donde se requiere una mayor reactividad y estabilidad .
Propiedades
Fórmula molecular |
C6H7F2N3O |
|---|---|
Peso molecular |
175.14 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-6-methoxypyrimidin-5-amine |
InChI |
InChI=1S/C6H7F2N3O/c1-12-6-3(9)4(5(7)8)10-2-11-6/h2,5H,9H2,1H3 |
Clave InChI |
ZKEXPYWQHCHXMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=NC(=C1N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B11786270.png)
![6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)

![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)








![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)

